molecular formula C14H11N3OS2 B2749714 2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-50-3

2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2749714
CAS RN: 338779-50-3
M. Wt: 301.38
InChI Key: OVMDNIJDFTZYBT-UHFFFAOYSA-N
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Description

2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as ASTP, is a sulfur-containing heterocyclic compound that has been studied extensively in recent years due to its interesting chemical and biological properties. ASTP has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-protein interactions.

Scientific Research Applications

Synthesis and Chemical Reactions Research on 2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one and related compounds has led to discoveries in synthetic methodologies and chemical reactions. For instance, 2-Allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-one reacts with arylsulfanyl chlorides to produce arylsulfanylthiazinopyridopyrimidines, showcasing its reactivity and potential for creating fused heterocyclic systems (Dyachenko et al., 2014). Additionally, the electrophilic heterocyclization of 6-allylsulfanyl-pyrazolo[3,4-d]pyrimidin-4(5H)-ones with iodine and sulfuric acid forms angular pyrazolothiazolopyrimidine derivatives, highlighting a method for generating diverse heterocyclic structures (Bentya et al., 2008).

Green Synthesis Approaches A green synthesis approach for the related thieno[2,3-d]pyrimidin-4(3H)-ones uses a catalytic four-component reaction, emphasizing step economy and environmental friendliness. This method highlights the importance of developing sustainable synthesis techniques for pharmacologically significant compounds (Shi et al., 2018).

Antibacterial Applications Thieno[3,2-d]pyrimidin-4-one derivatives have shown potential as antibacterial agents. A study reports the preparation of these compounds and their effectiveness against both gram-positive and gram-negative bacteria, indicating their potential in combating microbial resistance (Mohan et al., 2009).

Antimicrobial and Physicochemical Properties Research on spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives explores their antimicrobial activity and physicochemical properties. These studies provide insight into the structure-activity relationships that influence the antimicrobial efficacy and selectivity of these compounds (Candia et al., 2017).

HIV-1 Reverse Transcriptase Inhibitors The synthesis and evaluation of 2-thioxopyrimidin-4(1H)-one derivatives have shown moderate to good activities against HIV-1, highlighting the role of substitutions at the C-2 position in enhancing anti-HIV-1 reverse transcriptase activity. This research underscores the therapeutic potential of these compounds in HIV treatment (Khalifa & Al-Omar, 2014).

properties

IUPAC Name

2-prop-2-enylsulfanyl-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c1-2-7-20-14-16-11-5-8-19-12(11)13(18)17(14)10-4-3-6-15-9-10/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMDNIJDFTZYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=O)N1C3=CN=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one

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